molecular formula C15H10N4OS B11057189 2-(3-hydroxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione

2-(3-hydroxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione

Cat. No.: B11057189
M. Wt: 294.3 g/mol
InChI Key: KYCATGRHKBJVAN-UHFFFAOYSA-N
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Description

2-(3-hydroxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The unique structure of this compound, which includes a triazole ring fused to a quinazoline core, contributes to its wide range of applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-hydroxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione typically involves the heterocyclization of 4-hydrazinoquinazoline with appropriate reagents. One common method includes the treatment of 4-hydrazinoquinazoline with potassium ethylxanthogenate, leading to the formation of the desired compound via a Dimroth-like rearrangement . Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates the formation of the triazoloquinazoline core in a catalyst-free and eco-friendly manner .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of microwave-assisted synthesis can be particularly advantageous for industrial applications due to its efficiency and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

2-(3-hydroxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted triazoloquinazolines depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-hydroxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione is unique due to the presence of the hydroxyphenyl group, which enhances its ability to form hydrogen bonds and interact with biological targets. This structural feature contributes to its diverse range of biological activities and makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C15H10N4OS

Molecular Weight

294.3 g/mol

IUPAC Name

2-(3-hydroxyphenyl)-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione

InChI

InChI=1S/C15H10N4OS/c20-10-5-3-4-9(8-10)13-17-14-11-6-1-2-7-12(11)16-15(21)19(14)18-13/h1-8,20H,(H,17,18)

InChI Key

KYCATGRHKBJVAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3N=C(NN3C(=S)N=C2C=C1)C4=CC(=CC=C4)O

Origin of Product

United States

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